4-(2-(Dimethylamino)pyrimidin-5-yl)-1-methyl-1H-pyrrole-2-carboxylic acid
Description
4-(2-(Dimethylamino)pyrimidin-5-yl)-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 2 and a methyl group at position 1. The pyrrole moiety is further linked to a pyrimidine ring bearing a dimethylamino substituent at position 2. The carboxylic acid group enhances hydrophilicity, while the dimethylamino pyrimidine may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
4-[2-(dimethylamino)pyrimidin-5-yl]-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-15(2)12-13-5-9(6-14-12)8-4-10(11(17)18)16(3)7-8/h4-7H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZVJMZANDRWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C2=CN=C(N=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)pyrimidin-5-yl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the nucleophilic aromatic substitution (S_NAr) reaction of a pyrimidine derivative with a pyrrole derivative. One common method involves the reaction of 2,4,5-trichloropyrimidine with a suitable pyrrole derivative in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)pyrimidin-5-yl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like DIPEA.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Research
One of the primary applications of 4-(2-(Dimethylamino)pyrimidin-5-yl)-1-methyl-1H-pyrrole-2-carboxylic acid is in cancer research. It has been identified as a potent inhibitor of the ERK5 kinase, which plays a vital role in cell proliferation and survival pathways. Studies have shown that derivatives of this compound exhibit submicromolar potency against ERK5, making them promising candidates for cancer therapeutics .
Kinase Inhibition
The compound's ability to inhibit specific kinases is being explored to develop targeted therapies. For instance, it has been reported that modifications to its structure can enhance selectivity and potency against various kinases, including ERK5 and others involved in tumorigenesis .
Pharmacokinetics
Research has indicated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These attributes are critical for its potential use in clinical settings .
Case Study 1: ERK5 Inhibition
In a study published in Nature Communications, researchers demonstrated that derivatives of this compound could effectively inhibit ERK5 activity in vitro and in vivo. The study highlighted the structure-activity relationship (SAR) that led to optimized compounds with enhanced potency and selectivity .
Case Study 2: Tumor Xenograft Models
Another significant study utilized mouse tumor xenograft models to evaluate the efficacy of this compound in reducing tumor growth. The results indicated a substantial decrease in tumor size when treated with the compound compared to control groups, supporting its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)pyrimidin-5-yl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on modifications to the pyrrole, pyrimidine, or substituent groups:
Key Observations:
- Carboxylic Acid vs. Ester Groups: The target compound’s carboxylic acid group contrasts with the diethyl ester in . This difference significantly impacts solubility; carboxylic acids are more polar and ionizable, favoring aqueous solubility, whereas esters are lipophilic, enhancing membrane permeability .
- Pyrimidine Substitutions: The dimethylamino group in the target compound may enhance basicity compared to the methylthio group in , which is electron-rich and less basic. Fluorine atoms in improve metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
- Heterocyclic Core: The pyrrolo[2,3-d]pyrimidine in and pyrrolo[1,2-b]pyridazin in exhibit distinct electronic properties due to differences in ring fusion, affecting π-stacking and hydrogen-bonding capabilities.
Spectroscopic and Physicochemical Properties
- FT-IR Data (): The presence of C=O (1682–1640 cm⁻¹) and C=N (1640 cm⁻¹) stretches aligns with the target compound’s expected carbonyl and pyrimidine absorption bands. However, the absence of ester C-O (1236 cm⁻¹) in the target suggests a cleaner spectral profile for the carboxylic acid .
- HRMS (): The molecular ion at m/z = 442.1724 (C21H24N5O6) highlights the larger molecular weight of the ester derivative compared to the target compound, which is estimated to have a lower m/z due to its simpler structure.
Research Implications and Limitations
While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests:
- The target compound’s carboxylic acid could improve solubility for intravenous formulations but may limit blood-brain barrier penetration compared to ester analogs.
- Limitations: The lack of bioactivity data necessitates further studies to correlate structural features with efficacy, toxicity, and pharmacokinetics.
Biological Activity
4-(2-(Dimethylamino)pyrimidin-5-yl)-1-methyl-1H-pyrrole-2-carboxylic acid, identified by its CAS number 1422139-50-1, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzymatic inhibition properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 246.27 g/mol. The structure features a pyrimidine ring substituted with a dimethylamino group and a pyrrole carboxylic acid moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, a study reported that pyrrole derivatives showed significant antibacterial activity against various strains of bacteria, including Klebsiella pneumoniae and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 µg/mL to lower values depending on specific substitutions on the pyrrole ring .
Table 1: Antimicrobial Activity of Related Pyrrole Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Klebsiella pneumoniae | 31.25 |
| Compound B | Staphylococcus aureus | 15.00 |
| Compound C | Escherichia coli | 25.00 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that certain derivatives of pyrrole exhibited cytotoxic effects on cancer cell lines, notably A549 (human lung adenocarcinoma). One study found that modifications to the compound led to enhanced activity, reducing cell viability significantly compared to controls .
Table 2: Anticancer Activity in A549 Cell Line
| Compound | Viability Reduction (%) | p-value |
|---|---|---|
| Base Compound | 67.4 | < 0.003 |
| Modified Compound 1 | 59.5 | < 0.01 |
| Modified Compound 2 | 24.5 | < 0.0001 |
Enzymatic Inhibition
The compound has shown promise as an inhibitor of specific kinases involved in cancer pathways. For example, it was identified as a potent inhibitor of ERK5 with submicromolar potency in various assays . The structure-activity relationship (SAR) studies indicated that the presence of specific functional groups significantly influences the inhibitory activity against ERK5.
Table 3: ERK5 Inhibitory Activity of Pyrrole Derivatives
| Compound | IC50 (µM) |
|---|---|
| Compound A | <0.5 |
| Compound B | <0.8 |
| Compound C | <1.0 |
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- Antimicrobial Screening : A comprehensive screening of pyrrole derivatives revealed that modifications at the nitrogen positions significantly enhanced antibacterial activity against resistant strains.
- Cytotoxicity Assays : A series of in vitro assays demonstrated that certain modifications to the carboxylic acid group improved anticancer efficacy, making these compounds candidates for further development.
- Kinase Inhibition Studies : Structural analysis through X-ray crystallography provided insights into binding modes within kinase active sites, confirming the role of specific substituents in enhancing potency.
Q & A
Q. How is biological activity assessed for this compound?
- Methodological Answer :
- In vitro kinase assays : Test inhibition of PI3Kδ or related kinases using ATP-competitive binding assays .
- Cellular models : Evaluate antiproliferative effects in cancer cell lines (e.g., IC50 determination) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. lower yields)?
- Methodological Answer :
- Reagent purity : Ensure boronic acids and catalysts (e.g., Pd(PPh3)4) are freshly prepared to avoid deactivation .
- Stoichiometry : Optimize molar ratios of coupling partners (e.g., pyrimidine:pyrrole = 1:1.2) to drive reactions to completion .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
